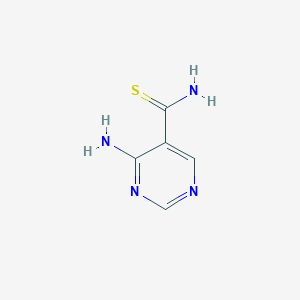![molecular formula C15H26N2O4 B1272313 L-N-[(4'-Boc)Piperidino]Proline CAS No. 221352-39-2](/img/structure/B1272313.png)
L-N-[(4'-Boc)Piperidino]Proline
説明
L-N-[(4’-Boc)Piperidino]Proline is a chemical compound with the CAS Number: 221352-39-2 and a molecular weight of 298.38 . It has the IUPAC name (2S)-1-[1-(tert-butoxycarbonyl)-4-piperidinyl]-2-pyrrolidinecarboxylic acid . The compound is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for L-N-[(4’-Boc)Piperidino]Proline is 1S/C15H26N2O4/c1-15(2,3)21-14(20)16-9-6-11(7-10-16)17-8-4-5-12(17)13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19)/t12-/m0/s1 . The compound contains a total of 48 bonds, including 22 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 Pyrrolidine .Physical And Chemical Properties Analysis
L-N-[(4’-Boc)Piperidino]Proline is a white to yellow solid . It has a molecular weight of 298.38 . The compound is stable under normal temperatures and pressures. It should be stored at temperatures between 2-8°C .科学的研究の応用
Drug Design and Discovery
L-N-[(4’-Boc)Piperidino]Proline: is utilized in the design and discovery of new drugs. Its structure is a key component in the development of molecules with potential therapeutic effects. The piperidine moiety is a common feature in many drugs, and modifications to this core structure can lead to the discovery of novel pharmacological properties .
Synthesis of Biologically Active Piperidines
Researchers use this compound for the synthesis of various biologically active piperidines. These activities include the development of methods for hydrogenation, cyclization, cycloaddition, annulation, and amination reactions. The resulting piperidines are then evaluated for their biological and pharmacological activities .
Peptide Synthesis
In peptide synthesis, L-N-[(4’-Boc)Piperidino]Proline serves as a building block for the construction of complex peptides. The Boc (tert-butoxycarbonyl) group in particular is a protective group used in peptide synthesis to prevent unwanted side reactions .
Medicinal Chemistry Studies
The compound is a valuable tool in medicinal chemistry, where it is used to create analogs and derivatives for structure-activity relationship (SAR) studies. These studies help in understanding how structural changes in molecules affect their interaction with biological targets .
Development of CNS Drugs
Due to the piperidine structure’s prevalence in central nervous system (CNS) drugs, L-N-[(4’-Boc)Piperidino]Proline is used in the development of new CNS agents. Its derivatives are explored for potential treatments of neurological disorders .
Optimization of Pharmacokinetic Properties
This compound is also involved in the optimization of pharmacokinetic properties of drug candidates. Modifications to the piperidine ring can influence a drug’s absorption, distribution, metabolism, and excretion (ADME) profiles, leading to improved efficacy and safety .
Agricultural Chemistry
In agricultural chemistry, derivatives of L-N-[(4’-Boc)Piperidino]Proline are investigated for their potential use as agrochemicals. These compounds could serve as the basis for developing new pesticides or herbicides with enhanced selectivity and lower toxicity .
Material Science Applications
Lastly, the compound finds applications in material science, where piperidine derivatives are used to synthesize novel materials with unique properties. These materials could have applications in various industries, including electronics, coatings, and nanotechnology .
Safety and Hazards
特性
IUPAC Name |
(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)16-9-6-11(7-10-16)17-8-4-5-12(17)13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJHMMZZSDZTLY-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCC[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373565 | |
| Record name | 1-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-N-[(4'-Boc)Piperidino]Proline | |
CAS RN |
221352-39-2 | |
| Record name | 1-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 221352-39-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-Benzylsulfanyl-[1,2,3]thiadiazole](/img/structure/B1272252.png)






